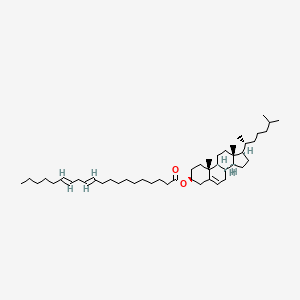

20:2 (11,14) Cholesterol ester

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJKOQDWJELKE-XKFOCWSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholesteryl 11,14-Eicosadienoate: A Technical Overview of its Biological Significance

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cholesteryl 11,14-eicosadienoate is a cholesteryl ester, a class of lipids crucial for cholesterol transport, storage, and metabolism. As a component of lipoproteins, it is integral to the dynamics of lipid trafficking in the bloodstream and has implications for cardiovascular health. This technical guide provides a comprehensive overview of the biological role of Cholesteryl 11,14-eicosadienoate, detailing its involvement in lipoprotein metabolism, its biophysical effects on cell membranes, and its relevance in the context of atherosclerosis. This document also outlines key experimental protocols for its analysis and presents a summary of relevant quantitative data to serve as a resource for researchers in lipidology and drug development.

Introduction

Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid. These highly nonpolar lipids are the primary form in which cholesterol is stored within cells and transported in plasma. Cholesteryl 11,14-eicosadienoate is a specific cholesteryl ester containing eicosadienoic acid, a 20-carbon polyunsaturated fatty acid with two double bonds. Its biological significance is intrinsically linked to the metabolic pathways of cholesterol and lipoproteins, primarily High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL).

This whitepaper will delve into the core aspects of Cholesteryl 11,14-eicosadienoate's biological role, with a focus on its enzymatic regulation, its impact on membrane biophysics, and its association with cardiovascular disease.

Chemical and Physical Properties

A foundational understanding of the chemical and physical characteristics of Cholesteryl 11,14-eicosadienoate is essential for interpreting its biological functions.

| Property | Value | Reference |

| Molecular Formula | C47H80O2 | [1] |

| Molecular Weight | 677.14 g/mol | [1] |

| Physical State | Neat oil | [1] |

| Solubility | Soluble in chloroform | [1] |

| Storage Temperature | -20°C | [1] |

Biological Role and Signaling Pathways

The primary biological role of Cholesteryl 11,14-eicosadienoate is centered around its function as a cargo molecule within lipoproteins, facilitating the transport of cholesterol throughout the body. Its metabolism is chiefly regulated by two key enzymes: Lecithin-cholesterol acyltransferase (LCAT) and Cholesteryl ester transfer protein (CETP).

Role in Lipoprotein Metabolism

Cholesteryl 11,14-eicosadienoate is a constituent of various lipoprotein particles, including VLDL, LDL, and HDL.[2] The dynamic exchange of this and other cholesteryl esters between these lipoproteins is a critical aspect of reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

-

Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL in exchange for triglycerides.[4][5] This transfer is a crucial step in the reverse cholesterol transport pathway. The rate of transfer can vary depending on the specific cholesteryl ester. While direct transfer rates for Cholesteryl 11,14-eicosadienoate are not documented, the overall activity of CETP plays a significant role in determining the levels of HDL and LDL cholesterol, which are key indicators of cardiovascular risk.

Impact on Cell Membrane Properties

Cholesteryl esters, being highly lipophilic, are not typically found in high concentrations within cell membranes. However, the fatty acid composition of cholesteryl esters within lipoproteins can influence the properties of the lipids that are eventually delivered to cells. The presence of the two double bonds in the eicosadienoic acid moiety of Cholesteryl 11,14-eicosadienoate suggests that its hydrolysis would release a polyunsaturated fatty acid. The incorporation of such fatty acids into membrane phospholipids (B1166683) can increase membrane fluidity.

While direct quantitative data on the effect of Cholesteryl 11,14-eicosadienoate on membrane fluidity is lacking, studies on other unsaturated cholesteryl esters suggest they can modulate the liquid crystalline phases of lipids.[2] Increased membrane fluidity can, in turn, affect the function of membrane-bound proteins and cellular signaling processes.

Association with Atherosclerosis

The accumulation of cholesteryl esters in the arterial wall is a hallmark of atherosclerosis. While the specific role of Cholesteryl 11,14-eicosadienoate in this process has not been extensively studied, its presence in LDL particles implicates it in the pathogenesis of this disease. Oxidized LDL is taken up by macrophages in the arterial intima, leading to the formation of foam cells, which are laden with cholesteryl esters. The nature of the fatty acid esterified to cholesterol can influence the inflammatory response and the progression of the atherosclerotic plaque.

Quantitative Data

Specific quantitative data for Cholesteryl 11,14-eicosadienoate in biological systems is scarce in publicly available literature. The following table presents data for total cholesteryl esters and related compounds to provide context. It is important to note that these are not specific values for Cholesteryl 11,14-eicosadienoate.

| Analyte | Sample Type | Concentration/Value | Reference |

| Total Cholesteryl Esters | Human Plasma | ~1.5 - 2.5 mg/mL | [1] |

| Cholesteryl Linoleate (18:2) | Human Plasma | Major CE species | [1] |

| Cholesteryl Oleate (18:1) | Human Plasma | Major CE species | [1] |

Note: The concentrations of individual cholesteryl esters can vary significantly based on diet, genetics, and disease state.

Experimental Protocols

The analysis of Cholesteryl 11,14-eicosadienoate requires specialized analytical techniques due to its nonpolar nature and its presence in a complex lipid matrix.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of cholesteryl esters. The general workflow involves lipid extraction, saponification to release the fatty acids, derivatization of the fatty acids to their methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol Outline:

-

Lipid Extraction: A modified Folch or Bligh-Dyer method is typically used to extract total lipids from plasma or tissue samples.[6][7]

-

Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to hydrolyze the ester bond of Cholesteryl 11,14-eicosadienoate, releasing cholesterol and 11,14-eicosadienoic acid.

-

Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol.

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the 11,14-eicosadienoate methyl ester to that of an internal standard.[8]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact cholesteryl esters without the need for derivatization. This technique provides information on the complete molecule.

Protocol Outline:

-

Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the biological sample.

-

LC Separation: The lipid extract is injected into a liquid chromatograph, typically using a reverse-phase column, to separate the different lipid species.

-

MS Detection: The separated lipids are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer. The mass-to-charge ratio of the intact Cholesteryl 11,14-eicosadienoate is used for its identification and quantification against a suitable internal standard.[9][10]

Conclusion and Future Directions

Cholesteryl 11,14-eicosadienoate plays a fundamental, albeit often overlooked, role in the intricate network of lipid metabolism. Its presence in lipoproteins directly impacts cholesterol transport and distribution, with significant implications for cardiovascular health. While its general functions are understood within the broader context of cholesteryl esters, a significant knowledge gap exists regarding its specific quantitative distribution, its precise interactions with key enzymes like LCAT and CETP, and its direct effects on cell signaling and membrane biophysics.

Future research should focus on the development of targeted quantitative assays to determine the concentration of Cholesteryl 11,14-eicosadienoate in various tissues and lipoprotein subfractions in both healthy and diseased states. Elucidating the substrate specificity of LCAT for 11,14-eicosadienoic acid and the transfer efficiency of CETP for Cholesteryl 11,14-eicosadienoate will provide a more granular understanding of its metabolic fate. Furthermore, biophysical studies on model membranes are needed to quantify its impact on membrane fluidity and organization. A deeper understanding of the biological role of this specific cholesteryl ester could unveil novel therapeutic targets for the management of dyslipidemia and atherosclerosis.

References

- 1. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer protein inhibition as a strategy to reduce cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 8. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Cholesteryl Eicosadienoate [CE(20:2)] in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl eicosadienoate [CE(20:2)], a specific cholesteryl ester containing a 20-carbon fatty acid with two double bonds, is an important lipid molecule involved in cellular cholesterol homeostasis and metabolic regulation. While often considered as a simple storage and transport molecule for cholesterol, emerging evidence suggests a more nuanced role for CE(20:2) in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This technical guide provides an in-depth overview of the function of CE(20:2) in cellular metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. A comprehensive understanding of the metabolic and signaling functions of CE(20:2) is crucial for the development of novel therapeutic strategies targeting lipid-related disorders.

Introduction

Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) within cells.[1] This conversion renders cholesterol more hydrophobic, facilitating its storage in cytosolic lipid droplets and its packaging into lipoproteins for transport in the bloodstream.[1][2] The fatty acid composition of CEs is diverse and can influence their metabolic fate and biological activity. Cholesteryl eicosadienoate [CE(20:2)] is a polyunsaturated cholesteryl ester that has been identified in various tissues and cell types.[3][4] Recent lipidomics studies have begun to shed light on the specific roles of CE(20:2) beyond its function as a cholesterol carrier, implicating it in inflammatory signaling and as a potential biomarker in certain diseases.[4][5]

Quantitative Data on CE(20:2) in Biological Systems

Quantitative analysis of specific lipid species like CE(20:2) is essential for understanding their physiological and pathological significance. Below are tables summarizing the relative abundance and changes in CE(20:2) levels observed in different biological contexts.

Table 1: Relative Abundance of Cholesteryl Ester Species in Human Atherosclerotic Plaques Compared to Plasma

| Cholesteryl Ester Species | Relative Enrichment in Plaque vs. Plasma |

| CE(18:1) | 1.0 |

| CE(18:2) | 1.5 |

| CE(20:2) | 1.2 |

| CE(20:3) | 2.0 |

| CE(20:4) | 2.5 |

| CE(22:6) | 1.8 |

Data adapted from a comparative lipidomics study of human atherosclerotic plaques.[3] The values represent the fold enrichment of each CE species in plaque tissue relative to its abundance in plasma.

Table 2: Regulation of Cholesteryl Ester Species in Apolipoprotein E Knockout (apoE-/-) Mice

| Cholesteryl Ester Species | Fold Change in apoE-/- Mice (Normal Chow) vs. Wild Type | Fold Change in apoE-/- Mice (High-Fat Diet) vs. Wild Type |

| CE(18:2) | -1.5 | -2.5 |

| CE(20:2) | -1.8 | -3.0 |

| CE(20:4) | -1.2 | -2.0 |

| CE(22:2) | -1.6 | -2.8 |

| CE(22:4) | -1.4 | -2.2 |

| CE(22:6) | -1.1 | -1.8 |

Data derived from an untargeted lipidomic profiling study in apoE-/- mice, a model for atherosclerosis.[4] Values represent the fold change in the indicated CE species in apoE-/- mice compared to wild-type controls.

Core Metabolic Pathways of CE(20:2)

The metabolism of CE(20:2) is intricately linked to the overall cellular cholesterol homeostasis, involving its synthesis, storage, and hydrolysis.

Synthesis of CE(20:2)

The synthesis of CE(20:2) occurs in the endoplasmic reticulum (ER) and is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2). These enzymes facilitate the esterification of free cholesterol with eicosadienoyl-CoA. This process is crucial for preventing the accumulation of toxic free cholesterol and for the formation of lipid droplets.[1]

Storage in Lipid Droplets

Once synthesized, CE(20:2), along with other neutral lipids like triacylglycerols, is stored in the core of lipid droplets. These organelles serve as dynamic hubs for lipid metabolism, regulating the storage and release of lipids based on cellular needs.[6]

Hydrolysis and Release of Cholesterol and Fatty Acids

The breakdown of CE(20:2) is mediated by neutral cholesteryl ester hydrolases (NCEHs), which hydrolyze the ester bond to release free cholesterol and eicosadienoic acid.[6] The liberated free cholesterol can then be utilized for membrane synthesis, steroid hormone production, or effluxed from the cell, a key step in reverse cholesterol transport.[6] The released eicosadienoic acid can be further metabolized or participate in signaling pathways.[5]

Signaling Functions of CE(20:2) and its Components

Beyond its structural roles, CE(20:2) and its constituent fatty acid, eicosadienoic acid, are implicated in cellular signaling, particularly in the context of inflammation.

Modulation of Inflammatory Responses

Eicosadienoic acid (20:2), the fatty acid component of CE(20:2), has been shown to modulate the inflammatory response in macrophages.[5] Studies have demonstrated that eicosadienoic acid can decrease the production of nitric oxide (NO) while increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This suggests a complex, context-dependent role in regulating inflammation.

Potential Interaction with Nuclear Receptors

The lipid-modulating effects of fatty acids are often mediated by nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[7] While direct binding of CE(20:2) to these receptors has not been definitively shown, its hydrolysis product, eicosadienoic acid, as a polyunsaturated fatty acid, is a potential ligand or modulator of these transcription factors. Activation of PPARs and LXRs can influence the expression of genes involved in lipid metabolism and inflammation.[7]

Role of Oxidized Cholesteryl Esters in TLR4 Signaling

In pathological conditions such as atherosclerosis, cholesteryl esters, including polyunsaturated species like CE(20:2), can become oxidized. Oxidized CEs (oxCEs) are recognized as damage-associated molecular patterns (DAMPs) and can activate macrophages through Toll-like receptor 4 (TLR4).[2] This activation triggers a signaling cascade involving MyD88 and TRIF adaptor proteins, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines.[2]

Experimental Protocols

Lipid Extraction from Cells and Tissues

A robust lipid extraction protocol is the first critical step for the analysis of CE(20:2). The Folch method is a widely used protocol for total lipid extraction.

Materials:

-

Cell pellet or homogenized tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

Procedure:

-

To the cell pellet or tissue homogenate, add a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

-

Incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) for LC-MS).

Quantification of CE(20:2) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

-

C18 reverse-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

Procedure:

-

Reconstitute the dried lipid extract in a suitable volume of isopropanol.

-

Inject an aliquot of the sample onto the C18 column.

-

Perform a gradient elution from 60% B to 100% B over 20 minutes to separate the different lipid classes and species.

-

The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).

-

CE(20:2) is identified and quantified using Multiple Reaction Monitoring (MRM) by monitoring the transition from the precursor ion (the ammoniated adduct of CE(20:2)) to a specific product ion (the neutral loss of the fatty acid).

Conclusion and Future Directions

Cholesteryl eicosadienoate [CE(20:2)] is emerging as a bioactive lipid with functions that extend beyond its role in cholesterol transport and storage. Quantitative lipidomics has revealed alterations in CE(20:2) levels in inflammatory conditions like atherosclerosis and in cancer, suggesting its potential as a disease biomarker. The eicosadienoic acid moiety of CE(20:2) can modulate inflammatory signaling pathways, and oxidized forms of CE(20:2) may act as signaling molecules through receptors like TLR4.

Future research should focus on elucidating the specific signaling pathways directly regulated by CE(20:2) and its metabolites. The development of targeted therapeutic interventions will require a deeper understanding of the enzymes involved in CE(20:2) metabolism and the receptors that mediate its effects. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the multifaceted role of CE(20:2) in cellular metabolism and disease.

References

- 1. Comparative lipidomics profiling of human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 20:2 (11,14) Cholesterol Ester: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosadienoate (CE(20:2 (11,14))) is a specific molecular species of cholesterol ester, a class of lipids crucial for the transport and storage of cholesterol within biological systems.[1][2] As an ester formed between cholesterol and 11,14-eicosadienoic acid, its structure and properties are of significant interest in the fields of lipidomics, cardiovascular research, and drug delivery. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and relevant experimental protocols for the study of 20:2 (11,14) cholesterol ester.

Structure and Physicochemical Properties

This compound is comprised of a rigid tetracyclic steroid nucleus derived from cholesterol, to which a 20-carbon di-unsaturated fatty acyl chain is attached via an ester linkage at the 3-β-hydroxyl group. The two double bonds in the fatty acid are located at the 11th and 14th carbon positions.

Chemical Structure

The systematic name for this compound is cholest-5-en-3β-ol, 11,14-eicosadienoate.[3]

Molecular Formula: C₄₇H₈₀O₂[1][3]

Molecular Weight: 677.1 g/mol [4]

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively documented in publicly available literature. However, based on information for this and other cholesteryl esters, the following properties can be summarized.

| Property | Value | Reference(s) |

| Synonyms | 20:2 (11,14) CE, Cholesteryl 11,14-eicosadienoate | [3] |

| CAS Number | 70110-48-4 | [3] |

| Physical State | A neat oil | [3] |

| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Spectrometric Data

While specific spectra for this compound are not widely published, general characteristics for cholesteryl esters are well-established.

-

Mass Spectrometry (MS): In mass spectrometry, cholesteryl esters typically exhibit a characteristic fragment ion corresponding to the cholesteryl cation at m/z 369.3516.[6] This fragment is often used for the identification and quantification of various cholesteryl ester species in complex biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of cholesteryl esters. Specific chemical shifts will be indicative of the cholesterol backbone and the eicosadienoate chain, including the olefinic protons of the double bonds.[7]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid.[1]

Principle: This method is based on the Fischer esterification reaction, where cholesterol and 11,14-eicosadienoic acid react in the presence of an acid catalyst to form the cholesteryl ester and water.

Materials:

-

Cholesterol

-

11,14-Eicosadienoic acid

-

Anhydrous toluene (B28343) (or another suitable solvent)

-

p-Toluenesulfonic acid or sulfuric acid (catalyst)[1]

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve cholesterol and a molar equivalent of 11,14-eicosadienoic acid in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Equip the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1]

-

Collect the fractions containing the pure this compound and evaporate the solvent to yield the final product as a neat oil.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of cholesterol esters in biological samples.[8][9][10]

Principle: The sample is first subjected to lipid extraction. The extracted lipids are then separated by reverse-phase liquid chromatography and detected by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., a deuterated cholesteryl ester)

-

Chloroform, methanol, and water (for lipid extraction)

-

Acetonitrile and isopropanol (B130326) (for LC mobile phase)

-

Formic acid and ammonium (B1175870) acetate (mobile phase additives)

Procedure:

-

Lipid Extraction:

-

To the biological sample, add a known amount of the internal standard.

-

Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform/methanol/water solvent system.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the cholesteryl esters.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the precursor ion (the [M+NH₄]⁺ adduct of this compound) to the product ion (the cholesteryl cation at m/z 369.3).

-

Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

-

Biological Role and Signaling

Cholesterol esters, including this compound, are integral to lipid metabolism. They serve as a storage form of cholesterol within lipid droplets in cells and are a major component of lipoproteins, which transport cholesterol through the bloodstream.[2] Dysregulation of cholesterol ester metabolism is a key factor in the development of atherosclerosis.[11]

While a specific signaling pathway directly involving this compound has not been elucidated in the available literature, the general pathway of cholesterol ester metabolism and its role in atherogenesis is well-characterized.

General Cholesterol Ester Metabolism and Atherosclerosis

The accumulation of cholesterol esters within macrophages in the arterial wall is a hallmark of atherosclerosis. This process is initiated by the uptake of modified low-density lipoproteins (LDL) by macrophages, leading to the formation of foam cells.

Caption: General pathway of cholesterol ester accumulation in macrophages leading to foam cell formation and atherosclerosis.

This diagram illustrates how low-density lipoprotein (LDL) becomes oxidized and is subsequently taken up by macrophages via scavenger receptors. Inside the macrophage, the cholesterol from the oxidized LDL is esterified by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and stored in lipid droplets. The excessive accumulation of these cholesterol ester-filled lipid droplets leads to the formation of foam cells, a key event in the development of atherosclerotic plaques.

Conclusion

This compound is a specific and important molecule within the broader class of cholesterol esters. While detailed physicochemical data for this particular species is sparse, established analytical techniques, particularly LC-MS/MS, provide robust methods for its identification and quantification. Understanding the synthesis, properties, and biological context of individual cholesterol ester species like CE(20:2 (11,14)) is crucial for advancing our knowledge of lipid metabolism and its role in health and disease. Further research is warranted to elucidate the specific roles of this and other individual cholesteryl esters in cellular signaling and pathology.

References

- 1. Buy Cholesteryl 11,14-eicosadienoate (EVT-10927637) [evitachem.com]

- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) | C47H80O2 | CID 16061338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mriquestions.com [mriquestions.com]

- 6. researchgate.net [researchgate.net]

- 7. NP-MRD: Showing NP-Card for cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) (NP0332103) [np-mrd.org]

- 8. biorxiv.org [biorxiv.org]

- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]

The Emergence of a Minor Lipid: A Technical Guide to Cholesteryl Eicosadienoate in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of Cholesteryl eicosadienoate, a specific cholesteryl ester present in human plasma. While not one of the most abundant cholesteryl esters, its presence and potential metabolic significance warrant a closer examination. This document provides a comprehensive overview of the analytical techniques that have enabled its identification, quantitative data from various studies, detailed experimental protocols, and a look into the broader biochemical pathways of cholesteryl ester metabolism.

Introduction: Unveiling the Complexity of Plasma Cholesteryl Esters

The analysis of lipids in human plasma has a long history, with early studies in the mid-20th century focusing on the major lipid classes. Cholesteryl esters, which are formed through the esterification of cholesterol with a fatty acid, constitute a significant portion of the lipids in plasma lipoproteins. Initial analytical techniques, such as thin-layer chromatography (TLC) and gas chromatography (GC), allowed for the separation and quantification of the fatty acid components of these esters, revealing a profile dominated by more common fatty acids like linoleic acid and oleic acid.

The "discovery" of less abundant cholesteryl esters, such as Cholesteryl eicosadienoate, was not a singular event but rather an outcome of the increasing resolution and sensitivity of analytical methods over several decades. Early gas chromatography studies in the 1960s provided the first comprehensive looks into the fatty acid composition of human serum cholesteryl esters. While these studies laid the groundwork, the explicit identification of eicosadienoic acid (20:2) as a component was often embedded within broader datasets of fatty acid profiles. Modern lipidomics techniques, particularly those employing mass spectrometry, have since provided unambiguous identification and precise quantification of a vast array of cholesteryl ester species, including Cholesteryl eicosadienoate.

Quantitative Data on Cholesteryl Esters in Human Plasma

The following tables summarize quantitative data on the fatty acid composition of cholesteryl esters in human plasma from various studies. While specific data for Cholesteryl eicosadienoate from early studies is scarce, modern lipidomics provides a clearer picture of its relative abundance.

Table 1: Fatty Acid Composition of Serum Cholesteryl Esters in Healthy Adults (Historical Perspective)

| Fatty Acid | Relative Abundance (%) |

| Palmitic acid (16:0) | 10 - 12% |

| Palmitoleic acid (16:1) | 3 - 5% |

| Stearic acid (18:0) | 1 - 2% |

| Oleic acid (18:1) | 20 - 25% |

| Linoleic acid (18:2) | 45 - 55% |

| Arachidonic acid (20:4) | 5 - 10% |

| Other Fatty Acids | < 5% |

Note: This table represents typical data from studies conducted in the 1960s and 1970s. "Other Fatty Acids" would have included minor components like eicosadienoic acid, which were often not individually quantified.

Table 2: Representative Quantitative Data for Cholesteryl Eicosadienoate in Human Plasma from Modern Lipidomics Studies

| Cholesteryl Ester Species | Concentration Range (µg/mL) | Relative Abundance of Total Cholesteryl Esters (%) |

| Cholesteryl linoleate (B1235992) (CE 18:2) | 500 - 1500 | 40 - 50 |

| Cholesteryl oleate (B1233923) (CE 18:1) | 250 - 700 | 20 - 25 |

| Cholesteryl palmitate (CE 16:0) | 100 - 250 | 10 - 12 |

| Cholesteryl arachidonate (B1239269) (CE 20:4) | 50 - 150 | 5 - 8 |

| Cholesteryl eicosadienoate (CE 20:2) | 1 - 10 | < 1 |

Note: These values are approximate and can vary based on diet, age, sex, and health status. The data highlights that Cholesteryl eicosadienoate is a minor component of the total cholesteryl ester pool.

Experimental Protocols

The identification and quantification of Cholesteryl eicosadienoate in human plasma have evolved with analytical technology. Below are detailed methodologies representative of both historical and modern approaches.

Early Methodologies (1960s - 1980s): Gas Chromatography of Fatty Acid Methyl Esters

This protocol outlines the general steps used in early studies to determine the fatty acid composition of plasma cholesteryl esters.

Experimental Workflow: GC-FID Analysis of Cholesteryl Ester Fatty Acids

The Pivotal Role of Cholesteryl Eicosadienoate [CE(20:2)] in the Biogenesis of Lipid Droplets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the link between a specific cholesteryl ester, cholesteryl eicosadienoate [CE(20:2)], and the formation of lipid droplets (LDs). While the broader role of cholesteryl esters (CEs) in LD biogenesis is established, this paper will delve into the specific functions and metabolic pathways associated with CE(20:2), offering a valuable resource for researchers in cellular metabolism and drug discovery.

Introduction to Lipid Droplets and Cholesteryl Esters

Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs).[1][2] Far from being inert storage depots, LDs are now recognized as dynamic hubs in cellular lipid metabolism, implicated in a range of physiological and pathological processes, including energy homeostasis, membrane synthesis, and the development of metabolic diseases.[3][4]

CEs, esters of cholesterol and a fatty acid, are a major component of the neutral lipid core of LDs, particularly in specific cell types like steroidogenic cells and macrophages.[5][6] The formation and mobilization of CEs within LDs are critical for maintaining cholesterol homeostasis and preventing cellular toxicity from free cholesterol.[7] This guide will focus on a specific polyunsaturated cholesteryl ester, CE(20:2), to elucidate its contribution to the intricate process of lipid droplet formation.

The Biosynthesis Pathway of Cholesteryl Eicosadienoate [CE(20:2)]

The synthesis of CE(20:2) is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER). The pathway involves the esterification of cholesterol with eicosadienoic acid (20:2).

Key Enzymes in CE Biosynthesis:

-

Acyl-CoA:cholesterol acyltransferase (ACAT1 and ACAT2): These enzymes, also known as sterol O-acyltransferases (SOAT1 and SOAT2), are the primary catalysts for the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs.[3]

-

Fatty Acid Desaturases and Elongases: The synthesis of the eicosadienoic acid (20:2) precursor involves a series of desaturation and elongation reactions from shorter-chain fatty acids.[8]

The general pathway for the synthesis of cholesteryl esters, including CE(20:2), is depicted below.

The Role of CE(20:2) in Lipid Droplet Formation

The biogenesis of a lipid droplet is a complex process that begins with the synthesis and accumulation of neutral lipids, like CE(20:2) and TAGs, within the leaflets of the ER membrane.[9][10]

-

Lens Formation: As newly synthesized neutral lipids accumulate, they reach a critical concentration and coalesce to form a lens-like structure within the ER bilayer.[3][9]

-

Budding: This neutral lipid lens continues to grow, causing the ER membrane to deform and eventually bud off into the cytoplasm, forming a nascent lipid droplet.[3][9] This nascent LD is enveloped by a monolayer of phospholipids (B1166683) derived from the cytosolic leaflet of the ER.

While the precise, unique role of CE(20:2) in this process is not yet fully elucidated, its physical properties as a polyunsaturated cholesteryl ester likely influence the dynamics of lens formation and the subsequent budding process. The presence of double bonds in the eicosadienoate chain can affect the packing and fluidity of the neutral lipid core, potentially influencing the size and stability of the forming lipid droplet.

Quantitative Data on Cholesteryl Esters and Lipid Droplets

Lipidomics studies have provided valuable quantitative data on the lipid composition of isolated lipid droplets. While specific data for CE(20:2) is often part of larger lipidomics datasets, the general trend observed is an increase in the concentration of various CE species during conditions that promote lipid droplet formation, such as oleic acid treatment of hepatocytes.

| Condition | Lipid Droplet Parameter | Cholesteryl Ester Levels | Reference |

| Oleic Acid-Treated Hepatocytes | Increased number and size of LDs | Significant increase in total CEs | [11] |

| High-Fat Diet (in vivo) | Increased hepatic lipid accumulation | Elevated levels of various CE species in liver LDs | [12] |

| Steroidogenic Cells | Abundant CE-rich lipid droplets | High basal levels of CEs | [5][6] |

Table 1: Summary of Quantitative Data Linking Cholesteryl Ester Levels to Lipid Droplet Formation.

Experimental Protocols

5.1. Induction of Lipid Droplet Formation in Cell Culture

This protocol describes the induction of lipid droplet formation in hepatocytes using oleic acid, a common in vitro model.

-

Cell Seeding: Plate primary hepatocytes or a suitable cell line (e.g., Huh7) in appropriate culture vessels.

-

Oleic Acid Preparation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).

-

Treatment: Treat the cells with the oleic acid-BSA complex at a final concentration typically ranging from 100 to 500 µM for 12-24 hours.

-

Analysis: Proceed with lipid droplet staining or lipid extraction for analysis.

5.2. Staining and Visualization of Lipid Droplets

Oil Red O is a commonly used lipophilic dye for staining neutral lipids within lipid droplets.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes.

-

Washing: Wash the cells with distilled water.

-

Staining: Incubate the cells with a filtered Oil Red O working solution for 30 minutes.

-

Washing: Rinse thoroughly with distilled water to remove excess stain.

-

Imaging: Visualize the stained lipid droplets using light microscopy. For quantification, the incorporated dye can be eluted with isopropanol (B130326) and the absorbance measured.[11]

5.3. Quantification of CE(20:2) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific quantification of lipid species.[13][14]

-

Lipid Extraction: Extract total lipids from cells or isolated lipid droplets using a standard method, such as the Bligh and Dyer or Folch method.

-

Chromatographic Separation: Separate the lipid classes using reverse-phase liquid chromatography.

-

Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode. CE(20:2) can be identified and quantified using specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

-

Quantification: Use an appropriate internal standard (e.g., a deuterated CE species) for accurate quantification.

Conclusion and Future Directions

While the general mechanisms of cholesteryl ester synthesis and their role in lipid droplet formation are well-understood, the specific contribution of individual CE species like CE(20:2) remains an area for further investigation. Future research employing advanced lipidomics and cell biology techniques will be crucial to unravel the precise functions of CE(20:2) in the dynamic process of lipid droplet biogenesis. A deeper understanding of these pathways will provide novel insights into metabolic diseases and may reveal new therapeutic targets for drug development.

References

- 1. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis [mdpi.com]

- 2. Frontiers | Biogenesis and Breakdown of Lipid Droplets in Pathological Conditions [frontiersin.org]

- 3. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concept of lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol ester droplets and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. mdpi.com [mdpi.com]

- 12. Lipidomic analysis of lipid droplets from murine hepatocytes reveals distinct signatures for nutritional stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Role of 20:2 (11,14) Cholesterol Ester in Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the accumulation of lipids, particularly cholesterol esters (CEs), within the arterial wall, leading to the formation of atherosclerotic plaques. While the roles of major cholesterol esters are well-documented, the contribution of less abundant species remains an area of active investigation. This technical guide focuses on a specific, understudied molecule: 20:2 (11,14) cholesterol ester. Although direct quantitative data on its presence in atherosclerotic plaques is limited in current literature, compelling evidence from the metabolism of its precursor fatty acid, 11,14-eicosadienoic acid (EDA), suggests a pro-inflammatory role in the pathogenesis of atherosclerosis. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigation, and visual workflows to guide future research into the significance of this compound in this complex disease.

Introduction: The Landscape of Cholesterol Esters in Atherosclerosis

Atherosclerosis is initiated by the retention of low-density lipoproteins (LDLs) in the arterial intima.[1][2] These LDL particles are subsequently modified, primarily through oxidation, and taken up by macrophages, leading to the formation of lipid-laden foam cells.[3] Foam cells are a hallmark of atherosclerosis and contribute to the growth and instability of atherosclerotic plaques.[4]

Within macrophages, excess free cholesterol is esterified into CEs by the enzyme Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) and stored in lipid droplets.[5][6] This process is a key driver of foam cell formation. While the most abundant CEs in plaques are derived from oleic and linoleic acids, studies have shown a significant enrichment of polyunsaturated cholesteryl esters (PUCEs) in atherosclerotic lesions compared to normal plasma.[1][7] This enrichment suggests a potential role for these less common CEs in the disease process.

This guide specifically examines the potential role of this compound, a CE of the n-6 polyunsaturated fatty acid 11,14-eicosadienoic acid (EDA). While direct evidence is emerging, the known pro-inflammatory effects of EDA in macrophages provide a strong rationale for investigating its esterified form in the context of atherosclerosis.

The Precursor: 11,14-Eicosadienoic Acid (EDA) and its Pro-inflammatory Profile

11,14-Eicosadienoic acid (EDA; 20:2 n-6) is a polyunsaturated fatty acid that can be synthesized from linoleic acid.[8] Studies on murine macrophages have demonstrated that EDA can modulate inflammatory responses. Specifically, EDA has been shown to:

-

Increase the production of pro-inflammatory mediators: In lipopolysaccharide (LPS)-stimulated macrophages, EDA increases the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[8][9]

-

Be readily incorporated into macrophage lipids: EDA is efficiently taken up by macrophages and incorporated into phospholipids, the precursors for many signaling molecules.[8]

Given that EDA is a substrate for esterification and ACAT1 has a preference for unsaturated fatty acids, it is highly probable that this compound is formed and accumulates in macrophages within atherosclerotic plaques.[5] The pro-inflammatory nature of its precursor fatty acid suggests that the accumulation of this specific CE could contribute to the chronic inflammation characteristic of atherosclerosis.

Quantitative Data Summary

| Lipid Class | Abundance in Atherosclerotic Plaque vs. Healthy Artery | Key Findings | Citation |

| Total Cholesterol Esters | Significantly higher | CEs are the most abundant lipid class in plaques. | [10] |

| Polyunsaturated CEs | Relatively enriched | Suggests a potential role for less common, polyunsaturated species. | [1][7] |

| Cholesteryl Linoleate (18:2) | High | One of the most common CEs found in plaques. | [10] |

| Cholesteryl Oleate (18:1) | High | Another highly abundant CE in atherosclerotic lesions. | [10] |

The lack of specific data for this compound highlights a critical gap in our understanding of the lipid landscape of atherosclerosis and underscores the importance of the experimental protocols detailed in the following sections.

Experimental Protocols

To facilitate research into the role of this compound in atherosclerosis, this section provides detailed methodologies for its quantification and for studying its effects on macrophage biology.

Quantification of this compound in Atherosclerotic Plaques

This protocol outlines a targeted approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

4.1.1. Sample Preparation

-

Tissue Homogenization: Atherosclerotic plaque and healthy artery tissue samples are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a known weight of tissue (e.g., 10-50 mg) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Lipid Extraction: Lipids are extracted from the homogenate using a modified Bligh-Dyer method.

-

Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the tissue homogenate.

-

Vortex vigorously and incubate at room temperature for 30 minutes.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Internal Standard: A deuterated internal standard of this compound should be synthesized and added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient from, for example, 30% to 100% B over 15 minutes, followed by a wash and re-equilibration.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion: The [M+NH4]+ adduct of this compound.

-

Fragment Ion: The characteristic neutral loss of the fatty acid, resulting in the cholesterol backbone fragment (m/z 369.3).

-

-

Quantification: A calibration curve is generated using a synthetic standard of this compound of known concentrations. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Macrophage Foam Cell Formation Assay

This protocol allows for the investigation of the direct effect of this compound on macrophage lipid accumulation.

-

Cell Culture: Human monocyte-derived macrophages (e.g., from THP-1 cells differentiated with PMA or primary human monocytes) are cultured in appropriate media.

-

Treatment:

-

Cells are incubated with oxidized LDL (oxLDL) to induce foam cell formation.

-

In parallel, cells are co-incubated with oxLDL and varying concentrations of this compound (solubilized with a suitable carrier like BSA).

-

Control groups include cells treated with vehicle, oxLDL alone, and the cholesterol ester alone.

-

-

Lipid Droplet Staining: After the incubation period (e.g., 24-48 hours), cells are fixed and stained with a neutral lipid stain such as Oil Red O or Bodipy 493/503.

-

Quantification of Lipid Accumulation:

-

Microscopy: Lipid droplets are visualized and quantified using fluorescence microscopy and image analysis software.

-

Flow Cytometry: Cells stained with Bodipy can be analyzed by flow cytometry to quantify the mean fluorescence intensity, which correlates with lipid content.

-

LC-MS/MS: Cellular lipids can be extracted and the total and specific cholesterol ester content, including 20:2 (11,14) CE, can be quantified as described in section 4.1.

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Figure 1: Formation of this compound in Macrophages.

Figure 2: Workflow for Quantification of 20:2 (11,14) CE.

Figure 3: Pro-inflammatory Signaling of 11,14-Eicosadienoic Acid.

Conclusion and Future Directions

While direct evidence for the role of this compound in atherosclerosis is still in its infancy, the pro-inflammatory nature of its precursor fatty acid, 11,14-eicosadienoic acid, provides a strong impetus for further investigation. The enrichment of polyunsaturated cholesterol esters in atherosclerotic plaques suggests that less abundant species like 20:2 (11,14) CE may play a significant, yet currently overlooked, role in the pathogenesis of this disease.

The experimental protocols and workflows detailed in this guide provide a clear path for researchers to:

-

Quantify the levels of this compound in atherosclerotic plaques and compare them to healthy arterial tissue.

-

Investigate the direct effects of this compound on macrophage foam cell formation and inflammatory responses.

-

Elucidate the specific signaling pathways that may be modulated by this cholesterol ester.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex lipid landscape of atherosclerosis, potentially uncovering new therapeutic targets for the prevention and treatment of this leading cause of cardiovascular disease. The synthesis of a deuterated internal standard for this compound will be a critical next step to ensure accurate quantification in future lipidomics studies. Further research into the substrate specificity of ACAT1 for 11,14-eicosadienoyl-CoA will also provide valuable insights into the formation of this intriguing molecule.

References

- 1. Cholesterol Accumulation Regulates the Expression of Macrophage Proteins Implicated In Proteolysis and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipids associated with atherosclerotic plaque instability revealed by mass spectrometry imaging of human carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - Activated cholesterol metabolism is integral for innate macrophage responses by amplifying Myd88 signaling [insight.jci.org]

- 6. Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Cholesteryl 11,14-Eicosadienoate: A Precursor to Anti-Inflammatory Lipid Mediators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 11,14-eicosadienoate is a cholesterol ester of the omega-6 fatty acid, 11,14-eicosadienoic acid. While serving as a storage and transport form of cholesterol, its significance as a lipid mediator precursor lies in the enzymatic hydrolysis and subsequent release of its constituent fatty acid. 11,14-eicosadienoic acid can be metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA), the progenitors of distinct classes of eicosanoids with often opposing biological activities. This guide provides a comprehensive overview of the chemistry, metabolism, and biological significance of cholesteryl 11,14-eicosadienoate, with a focus on its role as a precursor to potent anti-inflammatory signaling molecules derived from DGLA. Detailed experimental protocols for its synthesis, hydrolysis, and the analysis of its metabolic products are provided, alongside structured data tables and signaling pathway diagrams to facilitate research and drug development in the field of lipid-mediated inflammation.

Introduction

Cholesteryl esters are neutral lipids that constitute a major form of cholesterol storage and transport in the body. Cholesteryl 11,14-eicosadienoate is formed from cholesterol and 11,14-eicosadienoic acid, a di-unsaturated omega-6 fatty acid.[1][2] The biological activity of this cholesteryl ester is primarily realized upon its hydrolysis, which liberates cholesterol and 11,14-eicosadienoic acid. This free fatty acid then enters into complex metabolic pathways, leading to the generation of bioactive lipid mediators known as eicosanoids.

11,14-eicosadienoic acid sits (B43327) at a crucial juncture in the omega-6 fatty acid metabolic cascade. It can be elongated to form dihomo-γ-linolenic acid (DGLA; 20:3n-6) or further desaturated to arachidonic acid (AA; 20:4n-6).[1] These two 20-carbon polyunsaturated fatty acids are the substrates for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce the series-1 and series-2 eicosanoids, respectively. Notably, the eicosanoids derived from DGLA, such as prostaglandin (B15479496) E1 (PGE₁) and thromboxane (B8750289) A₁, generally exhibit anti-inflammatory and vasodilatory properties, in contrast to the often pro-inflammatory and pro-aggregatory actions of their arachidonic acid-derived counterparts (e.g., PGE₂ and TXA₂).[1]

This dichotomy positions cholesteryl 11,14-eicosadienoate as a potential pro-drug or dietary precursor for enhancing the production of anti-inflammatory lipid mediators. Understanding its metabolism and the biological activities of its downstream products is therefore of significant interest for the development of novel therapeutic strategies for inflammatory diseases.

Physicochemical Properties

A summary of the key physicochemical properties of cholesteryl 11,14-eicosadienoate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₈₀O₂ | [2] |

| Molecular Weight | 677.1 g/mol | [2] |

| CAS Number | 77715-45-8 | [2] |

| Appearance | Neat oil | [3] |

| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [3] |

| Storage | -20°C | [3][4] |

| Synonyms | CE(20:2), Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate] | [2] |

Metabolism of Cholesteryl 11,14-Eicosadienoate

The biological effects of cholesteryl 11,14-eicosadienoate are contingent on its hydrolysis and the subsequent metabolism of its fatty acid component.

Hydrolysis of Cholesteryl Ester

The initial and rate-limiting step in the mobilization of free cholesterol and fatty acids from cholesteryl esters is enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as cholesteryl ester hydrolases (CEH), which include carboxylesterases such as CES1.[5]

Metabolism of 11,14-Eicosadienoic Acid

Once released, 11,14-eicosadienoic acid is metabolized through elongation and desaturation pathways to produce DGLA and AA. These fatty acids are then converted into eicosanoids by COX and LOX enzymes.

Biological Activities of DGLA-Derived Eicosanoids

The eicosanoids derived from DGLA generally exhibit anti-inflammatory and cytoprotective effects, which are often in direct contrast to the actions of AA-derived eicosanoids.

| DGLA-Derived Eicosanoid | Biological Activity | Corresponding AA-Derived Eicosanoid | Biological Activity of AA-Derivative |

| Prostaglandin E₁ (PGE₁) | Anti-inflammatory, vasodilator, inhibits platelet aggregation. | Prostaglandin E₂ (PGE₂) | Pro-inflammatory, pyretic, sensitizes pain receptors. |

| Thromboxane A₁ (TXA₁) | Weakly pro-aggregatory. | Thromboxane A₂ (TXA₂) | Potent vasoconstrictor and pro-aggregatory agent. |

| 15-Hydroxyeicosatrienoic Acid (15-HETrE) | Inhibits 5-lipoxygenase, reducing leukotriene production from AA. | Leukotrienes (e.g., LTB₄) | Potent chemoattractants for inflammatory cells. |

Furthermore, 11,14-eicosadienoic acid itself has been shown to inhibit the binding of the pro-inflammatory leukotriene B₄ (LTB₄) to its receptors on neutrophils with a Ki of 3 μM, suggesting a direct anti-inflammatory action.

Experimental Protocols

Synthesis of Cholesteryl 11,14-Eicosadienoate

This protocol describes a general method for the synthesis of cholesteryl esters from cholesterol and a free fatty acid.

Materials:

-

Cholesterol

-

11,14-Eicosadienoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve cholesterol (1 equivalent) and 11,14-eicosadienoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

-

In a separate container, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC, eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The product spot should have a higher Rf value than the starting fatty acid.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure cholesteryl 11,14-eicosadienoate.

-

Confirm the identity and purity of the product using NMR and mass spectrometry.

Enzymatic Hydrolysis of Cholesteryl 11,14-Eicosadienoate

This protocol outlines a general method for the enzymatic hydrolysis of cholesteryl esters using cholesterol esterase.

Materials:

-

Cholesteryl 11,14-eicosadienoate

-

Cholesterol esterase from a suitable source (e.g., porcine pancreas)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Sodium cholate (B1235396) or other bile salt

-

Triton X-100 or other non-ionic detergent

-

Chloroform

-

Methanol

-

Internal standards for cholesterol and fatty acids (for quantification)

Procedure:

-

Prepare a substrate emulsion by dissolving a known amount of cholesteryl 11,14-eicosadienoate in a minimal amount of a suitable organic solvent (e.g., ethanol) and then adding it to the phosphate buffer containing sodium cholate and Triton X-100. Sonicate the mixture to form a stable emulsion.

-

Pre-incubate the substrate emulsion at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of cholesterol esterase to the substrate emulsion.

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to extract the lipids.

-

Add an internal standard for both cholesterol and 11,14-eicosadienoic acid to the extraction mixture for quantitative analysis.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

-

Derivatize the lipid extract (e.g., by methylation for fatty acids) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or analyze directly by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the released cholesterol and 11,14-eicosadienoic acid.

Conclusion

Cholesteryl 11,14-eicosadienoate is more than a simple storage lipid; it is a precursor to a cascade of bioactive lipid mediators with significant implications for inflammatory processes. The enzymatic release of 11,14-eicosadienoic acid and its subsequent metabolism to DGLA-derived eicosanoids offers a potential pathway for the endogenous production of anti-inflammatory compounds. A thorough understanding of the enzymatic processes governing the synthesis and hydrolysis of cholesteryl 11,14-eicosadienoate, as well as the downstream signaling pathways of its metabolic products, is crucial for harnessing its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the roles of lipid mediators in health and disease and to develop novel anti-inflammatory therapies.

References

- 1. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Natural Sources of 11,14-Eicosadienoic Acid for Cholesterol Ester Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,14-Eicosadienoic acid (EDA) is a polyunsaturated omega-6 fatty acid that serves as a precursor for the synthesis of various bioactive lipids. Its incorporation into cholesterol esters, a crucial process in cellular cholesterol homeostasis, is of significant interest in the study of lipid metabolism and its dysregulation in various diseases. This technical guide provides a comprehensive overview of the natural sources of 11,14-eicosadienoic acid, its biosynthetic pathway, and detailed experimental protocols for investigating its role in cholesterol ester synthesis.

Natural Sources of 11,14-Eicosadienoic Acid

11,14-Eicosadienoic acid is found in modest concentrations across a range of natural sources, including plants, animals, and microorganisms. The following tables summarize the quantitative data available for its presence in these sources.

Table 1: Quantitative Data of 11,14-Eicosadienoic Acid in Plant Sources

| Plant Family | Species | Common Name | Tissue | Concentration (% of Total Fatty Acids) |

| Pinaceae | Pinus oocarpa | Ocote Pine | Seed Oil | 0.83[1] |

| Pinaceae | Pinus muricata | Bishop Pine | Seed Oil | 0.96[1] |

| Pinaceae | Pinus attenuata | Knobcone Pine | Seed Oil | 0.57[1] |

| Pinaceae | Pinus spp. | Pine | Seed Oils | Generally low, with C20 Δ5-olefinic acids (5,11-20:2 and 5,11,14-20:3) being more prominent.[2] |

| Cruciferae (Brassicaceae) | Raphanus raphanistrum | Wild Radish | Seed | 0.7[3] |

| Cruciferae (Brassicaceae) | Raphanus sativus | Radish | Seed Oil | 0.2 - 0.42[3] |

| Ranunculaceae | Various | Buttercup Family | Seed Oils | Present, but specific quantification for 11,14-isomer is often not detailed.[4][5][6] |

Table 2: Quantitative Data of 11,14-Eicosadienoic Acid in Animal Sources

| Source | Common Name | Tissue/Product | Concentration (% of Total Fatty Acids) |

| Poultry | Chicken/Turkey | Fat | 0.13 - 0.82 |

| Bovine | Beef | Fat | Present, but specific quantification for the 11,14-isomer is not readily available. Total C20:2 is reported. |

| Bovine | Cow | Milk Fat | Present as a minor component, but specific quantification for the 11,14-isomer is not readily available.[5][6][7][8] |

| Human | Breast Milk | Detected in modest concentrations, generally not exceeding 2%. |

Table 3: Quantitative Data of 11,14-Eicosadienoic Acid in Microbial Sources

| Kingdom | Species | Common Name | Total Lipid Content (% of Biomass) | Concentration of 11,14-Eicosadienoic Acid (% of Total Lipids) |

| Fungi | Rhizopus stolonifer | Black Bread Mold | 6.0 | 16.8 |

| Fungi | Trichoderma harzianum | Green Mold | 6.24 | 16.0 |

Biosynthesis of 11,14-Eicosadienoic Acid

11,14-Eicosadienoic acid is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation reactions. The key enzyme in the initial step of this conversion is a delta-9 elongase.

Caption: Biosynthetic pathway from linoleic acid to 11,14-eicosadienoic acid.

Role in Cholesterol Ester Synthesis

Cholesterol esters are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs).[9] ACAT enzymes exhibit a preference for unsaturated fatty acids. The incorporation of 11,14-eicosadienoic acid into cholesterol esters is a key area of investigation for understanding its impact on lipid metabolism.

Caption: Enzymatic synthesis of cholesteryl-11,14-eicosadienoate by ACAT.

Experimental Protocols

Protocol 1: In Vitro Assay for ACAT Activity with 11,14-Eicosadienoic Acid

This protocol is adapted from established methods for measuring ACAT activity and is specifically tailored for the use of 11,14-eicosadienoic acid as a substrate. The assay measures the incorporation of radiolabeled 11,14-eicosadienoic acid into cholesterol esters.

Materials:

-

Microsomal protein preparation (from cells or tissues expressing ACAT)

-

[1-14C]11,14-Eicosadienoic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA synthetase

-

Bovine serum albumin (BSA), fatty acid-free

-

Cholesterol

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Developing solvent: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

-

Iodine vapor for visualization

Methodology:

-

Preparation of [1-14C]11,14-Eicosadienoyl-CoA:

-

In a microcentrifuge tube, combine 5 µCi of [1-14C]11,14-eicosadienoic acid, 50 nmol of CoA, and 100 nmol of ATP in 100 µL of 0.1 M potassium phosphate buffer (pH 7.4).

-

Add 1 unit of acyl-CoA synthetase.

-

Incubate at 37°C for 30 minutes.

-

The resulting [1-14C]11,14-eicosadienoyl-CoA solution can be used directly in the ACAT assay.

-

-

ACAT Reaction:

-

Prepare a reaction mixture containing:

-

100 µg of microsomal protein

-

50 µM cholesterol (dissolved in a small volume of ethanol)

-

2 mg/mL fatty acid-free BSA

-

10 µM [1-14C]11,14-eicosadienoyl-CoA

-

Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.

-

-

Pre-incubate the mixture (without the radiolabeled substrate) at 37°C for 5 minutes.

-

Initiate the reaction by adding the [1-14C]11,14-eicosadienoyl-CoA.

-

Incubate at 37°C for 15-30 minutes.

-

-

Lipid Extraction:

-

Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica (B1680970) gel G TLC plate.

-

Develop the plate in a chromatography tank containing the hexane/diethyl ether/acetic acid developing solvent.

-

Allow the solvent to migrate to the top of the plate.

-

Air-dry the plate and visualize the lipid spots using iodine vapor. The cholesteryl ester spot will migrate further up the plate than the free fatty acid.

-

-

Quantification:

-

Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

The amount of cholesteryl-[1-14C]11,14-eicosadienoate formed can be calculated based on the specific activity of the radiolabeled substrate.

-

Caption: Workflow for the in vitro ACAT activity assay.

Conclusion

This guide provides a foundational understanding of the natural occurrence and biosynthesis of 11,14-eicosadienoic acid, along with a detailed protocol for investigating its role in cholesterol ester synthesis. The provided data and methodologies can serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and metabolic disease research, facilitating further exploration into the biological significance of this particular fatty acid and its derivatives.

References

- 1. PlantFAdb: 20:2-delta-11c,14c; 11,14-Eicosadienoic acid, (11Z,14Z)-; [fatplants.net]

- 2. General characteristics of Pinus spp. seed fatty acid compositions, and importance of delta5-olefinic acids in the taxonomy and phylogeny of the genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PlantFAdb: 20:2-delta-11c,14c; 11,14-Eicosadienoic acid, (11Z,14Z)-; [fatplants.net]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nutritional factors affecting the fatty acid composition of bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

- 8. Milk fat – Composition and origin of fatty acids [bewital-agri.de]

- 9. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Pathways of 20:2 (11,14) Cholesterol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction